1-Isothiocyanato-2-methylcyclopropane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

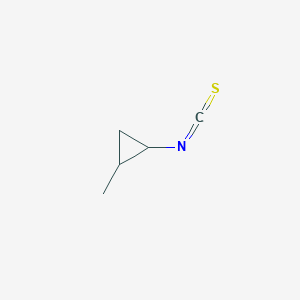

1-Isothiocyanato-2-methylcyclopropane is an organic compound with the molecular formula C5H7NS It is characterized by a cyclopropane ring substituted with an isothiocyanate group and a methyl group

Vorbereitungsmethoden

The synthesis of 1-isothiocyanato-2-methylcyclopropane typically involves the reaction of primary amines with carbon disulfide (CS2) to form dithiocarbamate salts, which are then desulfurized to yield the isothiocyanate product. A common method involves the use of cyanuric acid as the desulfurylation reagent under aqueous conditions . This process is advantageous due to its simplicity and suitability for scale-up.

Analyse Chemischer Reaktionen

1-Isothiocyanato-2-methylcyclopropane undergoes various chemical reactions, including:

Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions, forming thioureas and other derivatives.

Addition Reactions: The cyclopropane ring can undergo ring-opening reactions under certain conditions, leading to the formation of larger ring systems or linear compounds.

Oxidation and Reduction: The compound can be oxidized or reduced to form different functional groups, although specific conditions and reagents for these reactions are less commonly reported.

Common reagents used in these reactions include bases, acids, and various nucleophiles. The major products formed depend on the specific reaction conditions and the nature of the reagents used.

Wissenschaftliche Forschungsanwendungen

1-Isothiocyanato-2-methylcyclopropane has several applications in scientific research:

Biology and Medicine: . This compound may be explored for similar bioactivities.

Industry: It can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Wirkmechanismus

The biological effects of 1-isothiocyanato-2-methylcyclopropane are likely mediated through multiple mechanisms, including:

Induction of Cytoprotective Proteins: Through the Keap1/Nrf2/ARE pathway, which enhances the expression of antioxidant proteins.

Inhibition of Proinflammatory Responses: Via the NFκB pathway, reducing inflammation.

Induction of Apoptosis and Cell Cycle Arrest: Affecting cancer cell proliferation and survival.

These pathways highlight the compound’s potential in chemoprevention and therapeutic applications.

Vergleich Mit ähnlichen Verbindungen

1-Isothiocyanato-2-methylcyclopropane can be compared with other isothiocyanates such as:

- Phenyl Isothiocyanate

- Allyl Isothiocyanate

- Sulforaphane

These compounds share the isothiocyanate functional group but differ in their substituents and overall structure, leading to variations in their chemical reactivity and biological activities. For instance, sulforaphane is well-known for its potent anticancer properties, while allyl isothiocyanate is recognized for its antimicrobial effects .

Biologische Aktivität

1-Isothiocyanato-2-methylcyclopropane (IMC) is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound is characterized by the presence of an isothiocyanate functional group attached to a cyclopropane ring. Its molecular formula is C4H7N2S, and it has been studied for its potential therapeutic applications and biological interactions.

The biological effects of IMC are believed to be mediated through several mechanisms:

- Induction of Cytoprotective Proteins : IMC may enhance the expression of proteins that protect cells against oxidative stress and inflammation.

- Inhibition of Cancer Cell Proliferation : Research indicates that IMC can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.

- Antimicrobial Activity : IMC has demonstrated antimicrobial properties against a range of pathogens, including bacteria and fungi, likely due to its ability to disrupt cellular processes.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Cytoprotective | Induction of protective proteins | |

| Anticancer | Inhibition of cell proliferation | |

| Antimicrobial | Effective against Micrococcus luteus |

Case Study 1: Anticancer Effects

A study investigated the effects of IMC on human cancer cell lines, including breast and colon cancer cells. The results showed a significant reduction in cell viability at concentrations as low as 10 µM. The mechanism involved the induction of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, leading to enhanced cell death.

Case Study 2: Antimicrobial Properties

In another study, IMC was tested against various bacterial strains, including Micrococcus luteus. The compound exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL, demonstrating its potential as an antimicrobial agent. The study suggested that the antimicrobial effect may be due to disruption of the bacterial cell membrane integrity.

Research Findings

Recent research has focused on the structural evolution and activity relationships of isothiocyanates, including IMC. A comprehensive study highlighted how modifications in the structure of isothiocyanates could enhance their biological activity. The findings suggest that further chemical modifications could lead to more potent derivatives with improved therapeutic profiles.

Eigenschaften

IUPAC Name |

1-isothiocyanato-2-methylcyclopropane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NS/c1-4-2-5(4)6-3-7/h4-5H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEXIFGCTJNAXRN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC1N=C=S |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.